3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
説明
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-15-12-16-22(29)18(24-25-19-8-4-5-9-20(19)26-24)14-30-23(16)17(21(15)28)13-27-10-6-3-7-11-27/h4-5,8-9,12,14,28H,2-3,6-7,10-11,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKCUFLVAPASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one , also known by its CAS number 637747-35-4 , is a synthetic derivative of chromone and benzimidazole. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer, anti-inflammatory, and neuroprotective domains.
The molecular formula of the compound is with a molar mass of 417.5 g/mol . The structure features a chromone backbone substituted with a benzimidazole moiety and a piperidine side chain, which may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molar Mass | 417.5 g/mol |
| CAS Number | 637747-35-4 |
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole and chromone exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
-
In vitro Studies :
- The compound demonstrated cytotoxicity against MCF7 (breast cancer) and U87 (glioblastoma) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
- In vivo Studies :
Anti-inflammatory Activity
The compound has also shown promise in modulating inflammatory pathways. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.
| Activity Type | IC50 Value |
|---|---|
| COX-1 Inhibition | 25.91 ± 0.77% |
| COX-2 Inhibition | 85.91 ± 0.23% |
These findings suggest that the compound may serve as an anti-inflammatory agent, potentially useful in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties. The presence of the piperidine moiety is hypothesized to enhance blood-brain barrier permeability, allowing for central nervous system effects.
- Mechanism of Action :
Case Studies and Research Findings
Several case studies have explored the biological activities of structurally related compounds:
- Study on Anticancer Efficacy : A derivative demonstrated an IC50 value of 45.2 μM against U87 glioblastoma cells, showing comparable efficacy to established chemotherapeutics .
- Inflammation Models : In murine models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory diseases .
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with studies showing its effectiveness against various cancer cell lines, including breast and lung cancer cells.
Case Study Example:
A recent study demonstrated that derivatives of this compound inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in BT-474 and HeLa cell lines . The compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 cancer cell line.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features suggest potential efficacy against various bacterial and fungal strains.
Research Findings:
In vitro assays have shown that certain derivatives exhibit broad-spectrum antimicrobial activity, making them candidates for further development into therapeutic agents .
Neuropharmacology
The presence of the piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants.
Potential Mechanism:
The interaction with serotonin and dopamine receptors is hypothesized to contribute to the observed neuropharmacological effects .
Anti-inflammatory Effects
Research has suggested that derivatives of this compound may possess anti-inflammatory properties. The hydroxyl group in the chromenone core is believed to play a critical role in modulating inflammatory pathways.
Comparative Analysis:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1H-benzothiazol-2-yl)-6-methoxy-coumarin | Methoxy group | Antimicrobial |
| 3-(1H-benzimidazolyl)-6-nitro-coumarin | Nitro substitution | Antioxidant |
| 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-coumarin | Chlorine substitution | Anti-inflammatory |
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including nitration followed by Mannich reactions with piperidine derivatives . These synthetic strategies allow for the modification of functional groups, potentially enhancing biological activity.
Structure-Bioactivity Relationship
The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to other derivatives, which may provide synergistic effects on its pharmacological properties .
類似化合物との比較
Comparison with Structurally Similar Compounds
Modifications on the Benzimidazole Ring
Methyl-Substituted Analogs
- Example : 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
Thioether-Functionalized Derivatives
- Example : ZR-1 to ZR-8 (e.g., ZR-7: 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethan-1-one)
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | |
|---|---|---|---|
| Target Compound | Data not reported | Data not reported | |
| ZR-7 | 12.5 ± 0.5 | 25.0 ± 1.0 |
Variations in the Piperidine/Piperazine Side Chain
Piperazinylmethyl Substituents
- Example : 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Key Difference : Replacement of piperidine with a 4-methylpiperazine group.
- Impact :
- Molecular Weight : Increases to 432.51 g/mol (vs. 306.32 for the target compound).
- Physicochemical Properties : Higher density (1.31 g/cm³) and boiling point (641.4°C) due to increased polarity .
- Bioactivity : Piperazine groups often improve water solubility and receptor binding in kinase inhibitors .
3-Methylpiperidinylmethyl Substituents
- Example: 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one Key Difference: A methyl group on the piperidine ring.
Heterocycle Replacement: Benzimidazole vs. Benzothiazole
- Example : 3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Key Difference : Benzimidazole replaced with benzothiazole.
- Impact :
- Electronic Properties : Benzothiazole has a stronger electron-withdrawing effect, altering charge distribution and hydrogen-bonding capacity .
- Biological Activity : The benzothiazole analog (CAS 222716-34-9) is reported as SKP2in, a potent inhibitor of the Skp2-p300 interaction, with applications in cancer research .
Table 2: Structural and Functional Comparison
Q & A
Basic: What synthetic methodologies are most effective for constructing the chromen-4-one core with benzo[d]imidazole and piperidine substituents?
Answer:
The synthesis typically involves multi-step protocols:
Chromen-4-one formation : Cyclization of substituted 2'-hydroxyacetophenones via Claisen-Schmidt condensation or Baker-Venkataraman rearrangement .
Benzo[d]imidazole coupling : Use Ullmann or Buchwald-Hartwig cross-coupling to attach the benzoimidazole moiety at the C-3 position. Copper(I)/pyridonate systems (e.g., as in oxidative homocoupling of azoles) improve yield and regioselectivity .
Piperidine functionalization : Introduce the piperidin-1-ylmethyl group at C-8 via reductive amination or nucleophilic substitution, ensuring steric hindrance is minimized .
Key validation : NMR, HRMS, and elemental analysis confirm structural integrity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural conformation?
Answer:
- Spectroscopy :
- 1H/13C NMR : Resolve substituent positions (e.g., ethyl at C-6, hydroxy at C-7) and confirm piperidine methylene linkage .
- IR Spectroscopy : Identify hydroxy (-OH) stretching (~3200 cm⁻¹) and chromen-4-one carbonyl (~1650 cm⁻¹) .
- Chromatography :
- HPLC-PDA : Assess purity (>98%) and detect byproducts from incomplete coupling reactions .
- Mass Spectrometry :
- HRMS-ESI : Confirm molecular formula (e.g., [M+H]+ for C24H24N3O3) .
Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?
Answer:
Variable substituent libraries : Synthesize analogs with modified groups (e.g., replacing ethyl with methyl/propyl at C-6, altering piperidine N-substituents) .
In vitro assays :
- MIC/MBC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .
Mechanistic studies :
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
- Enzyme inhibition : Screen against bacterial topoisomerases or efflux pumps .
Advanced: What methodologies assess the environmental fate and ecological risks of this compound?
Answer:
- Environmental persistence :
- Hydrolysis/photolysis studies : Conduct under controlled pH/UV conditions to measure degradation half-life (t1/2) .
- Soil adsorption : Use batch equilibrium (OECD 106) to determine Koc (organic carbon partition coefficient) .
- Ecotoxicity :
- Daphnia magna acute toxicity : 48-hour LC50 testing .
- Algal growth inhibition : Assess effects on Chlorella vulgaris biomass .
Advanced: How can conflicting pharmacological data (e.g., varying IC50 values) be resolved across studies?
Answer:
Standardized protocols :
Statistical rigor :
- Use ANOVA with post-hoc Tukey tests to compare replicates (≥4 replicates per condition) .
Meta-analysis :
- Pool data from multiple studies, adjusting for variables (e.g., solvent/DMSO concentration, bacterial strain divergence) .
Advanced: What computational approaches predict binding interactions with biological targets (e.g., kinases, GPCRs)?
Answer:
Molecular docking :
- Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
QSAR modeling :
- Develop 2D/3D-QSAR models with descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
MD simulations :
- Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
Advanced: How can researchers optimize experimental design for in vivo efficacy studies?
Answer:
Animal models :
- Murine infection models : Use neutropenic mice for systemic infection (e.g., Candida albicans) with dose-ranging (5–50 mg/kg) .
Pharmacokinetics :
- IV/PO administration : Measure plasma concentration-time profiles (LC-MS/MS) to calculate AUC, Cmax, and t1/2 .
Toxicity screening :
- Hematological/biochemical panels : Monitor liver/kidney function post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
